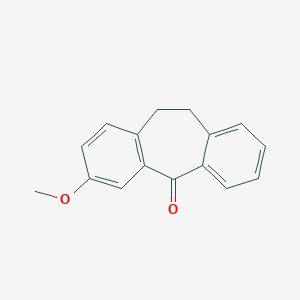

3-Methoxy Dibenzosuberone

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Methoxy Dibenzosuberone typically involves the intramolecular Friedel-Crafts acylation of 2-(phenethyl) benzoic acid . This reaction is carried out in the presence of a sulfonated styrene-divinylbenzene copolymer ion exchange resin, which is both economical and eco-compatible . The reaction conditions include the use of thionyl chloride in toluene at temperatures ranging from 60 to 105°C . Industrial production methods focus on optimizing these conditions to ensure high yield and purity while minimizing waste.

Analyse Des Réactions Chimiques

3-Methoxy Dibenzosuberone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

- Intermediate for Synthesis : It is utilized as an intermediate in the preparation of dibenzocycloheptenes, which are significant in organic synthesis due to their structural complexity and biological activity.

- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of carboxylic acids, alcohols, and substituted aromatic compounds respectively.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of carboxylic acids | Carboxylic acid derivatives |

| Reduction | Formation of alcohols | Alcohol derivatives |

| Electrophilic Substitution | Introduction of substituents into aromatic rings | Halogenated products |

Biology

- Antiviral Properties : Research indicates that derivatives of 3-methoxy dibenzosuberone exhibit potential antiviral properties. Studies have focused on its efficacy against various viral infections, making it a candidate for further exploration in virology.

- Antimicrobial Activity : The compound's derivatives are also being studied for their antimicrobial effects, contributing to the development of new antimicrobial agents.

Medicine

- Potential Antidepressant : Similar compounds have been used as tricyclic antidepressants (TCAs). This compound may influence serotonin and norepinephrine pathways, suggesting its potential role in mood regulation and treatment of depression .

| Compound Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Tricyclic Antidepressants | Affect serotonin and norepinephrine pathways | Treatment of depression |

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new drugs due to its ability to serve as a precursor for synthesizing complex organic molecules .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of this compound derivatives against specific viruses. The results indicated a significant reduction in viral replication rates at certain concentrations, suggesting that these compounds could be developed into antiviral medications .

Case Study 2: Antidepressant Potential

Another research project investigated the effects of this compound on mood regulation in animal models. The findings demonstrated that administration led to improved mood-related behaviors, supporting its potential use as an antidepressant.

Mécanisme D'action

The mechanism by which 3-Methoxy Dibenzosuberone exerts its effects involves interactions with molecular targets such as neurotransmitter receptors and enzymes. For instance, as an antidepressant, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety.

Comparaison Avec Des Composés Similaires

3-Methoxy Dibenzosuberone can be compared with other similar compounds such as:

Dibenzosuberone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

Dibenzosuberenone: Contains a different arrangement of functional groups, leading to variations in its pharmacological properties.

Amitriptyline: A well-known tricyclic antidepressant that shares a similar tricyclic structure but differs in its specific functional groups and therapeutic applications.

The uniqueness of this compound lies in its specific methoxy substitution, which can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Propriétés

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.